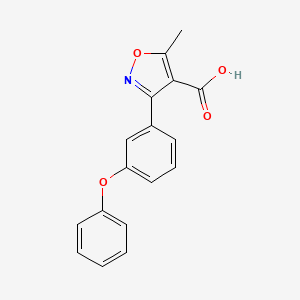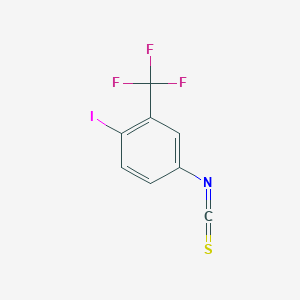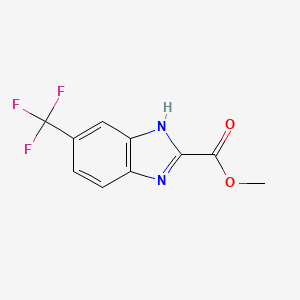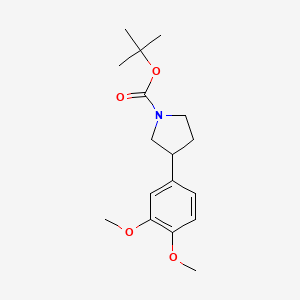![molecular formula C16H24O4 B13679782 Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate is an organic compound with the molecular formula C16H24O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydroxyl group is substituted with an 8-hydroxyoctyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(8-hydroxyoctyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 8-hydroxyoctanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(8-oxooctyl)oxy]benzoic acid.
Reduction: Formation of 4-[(8-hydroxyoctyl)oxy]benzyl alcohol.
Substitution: Formation of 4-[(8-chlorooctyl)oxy]benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(8-hydroxyoctyl)oxy]benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the 8-hydroxyoctyl group, making it less hydrophobic.
4-(8-Hydroxyoctyloxy)benzoic acid: Contains a carboxyl group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 4-formylbenzoate: Contains a formyl group, altering its chemical properties and reactivity.
Uniqueness
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate is unique due to the presence of the 8-hydroxyoctyl group, which imparts distinct hydrophobic and hydrophilic properties. This makes it suitable for applications requiring amphiphilic characteristics, such as in drug delivery and material science.
Propiedades
Fórmula molecular |
C16H24O4 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
methyl 4-(8-hydroxyoctoxy)benzoate |
InChI |
InChI=1S/C16H24O4/c1-19-16(18)14-8-10-15(11-9-14)20-13-7-5-3-2-4-6-12-17/h8-11,17H,2-7,12-13H2,1H3 |
Clave InChI |
FDLNRXRCIBDGKR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)

![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)
![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
![2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13679736.png)


![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)


